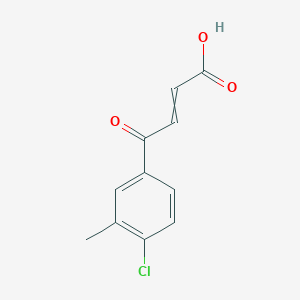
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid typically involves the chlorination of 3-methylphenol followed by subsequent reactions to introduce the butenoic acid moiety. One common method involves the use of acetic anhydride and a Lewis acid catalyst like sulfuric acid to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by controlled reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: The chlorinated aromatic ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and acetic anhydride for esterification. Reaction conditions often involve the use of catalysts such as sulfuric acid to facilitate the reactions.
Major Products
The major products formed from these reactions include various chlorinated and oxidized derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butenoic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic with similar structural features.
Chloroxylenol: Another chlorinated phenol with antimicrobial properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a chlorinated aromatic ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57045-34-8 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
UOHFSIRAASNAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
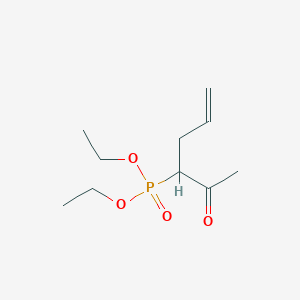
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
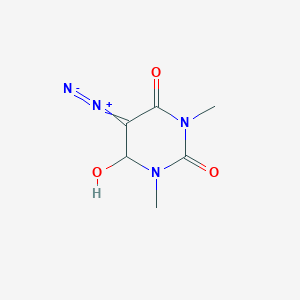
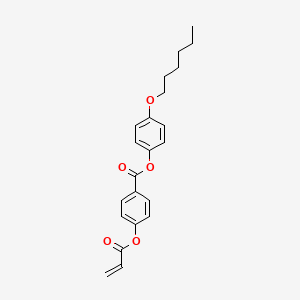
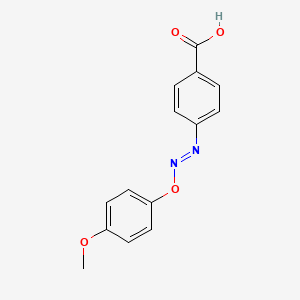
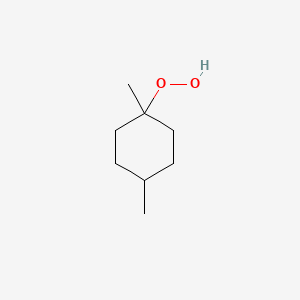
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

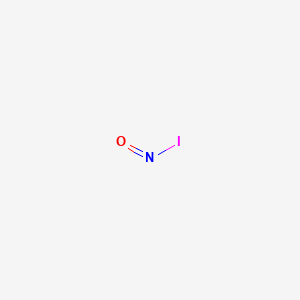
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
